molecular formula C17H29N3O6Si B1180718 2'-TBDMS-Ac-rC CAS No. 119794-51-3

2'-TBDMS-Ac-rC

Cat. No.: B1180718
CAS No.: 119794-51-3
M. Wt: 399.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

2’-TBDMS-Ac-rC, also known as N4-acetyl-5’-O-(tert-butyldimethylsilyl)cytidine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry due to its role in protecting the 2’-hydroxyl group during RNA synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used to prevent unwanted reactions at the 2’-hydroxyl position, thereby facilitating the synthesis of RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-Ac-rC typically involves the protection of the 2’-hydroxyl group of cytidine with a TBDMS group. This is achieved through a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The N4 position of cytidine is acetylated using acetic anhydride. The reaction conditions generally involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2’-TBDMS-Ac-rC follows similar synthetic routes but on a larger scale. The process involves stringent control of impurities and water content to ensure the quality and consistency of the product. Facilities manufacturing this compound are often ISO9001 certified, ensuring adherence to high standards of production .

Chemical Reactions Analysis

Types of Reactions

2’-TBDMS-Ac-rC undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the TBDMS group using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

    Substitution Reactions: The acetyl group at the N4 position can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2’-TBDMS-Ac-rC is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:

Mechanism of Action

The primary mechanism of action of 2’-TBDMS-Ac-rC involves the protection of the 2’-hydroxyl group during RNA synthesis. The TBDMS group prevents unwanted side reactions, allowing for the efficient and accurate synthesis of RNA sequences. The acetyl group at the N4 position further stabilizes the nucleoside, enhancing its incorporation into RNA chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-TBDMS-Ac-rC is unique due to its TBDMS protecting group, which offers high stability and efficient protection of the 2’-hydroxyl group during RNA synthesis. This makes it particularly suitable for the synthesis of long RNA sequences and for applications requiring high fidelity and efficiency .

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O6Si/c1-10(21)18-12-7-8-20(16(24)19-12)15-14(23)13(22)11(26-15)9-25-27(5,6)17(2,3)4/h7-8,11,13-15,22-23H,9H2,1-6H3,(H,18,19,21,24)/t11-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZROKQICURVJD-NMFUWQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO[Si](C)(C)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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